molecular formula C18H24N6O3 B12495669 2-(3,5-dimethylpiperidin-1-yl)-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

2-(3,5-dimethylpiperidin-1-yl)-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

Cat. No.: B12495669
M. Wt: 372.4 g/mol
InChI Key: LTEDIKCJIIGNCF-UHFFFAOYSA-N
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Description

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with dimethyl groups, a methoxyphenyl group, and a nitropyrimidine moiety. Its unique structure makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the nitration of the pyrimidine ring. Common synthetic routes include:

    Formation of the Piperidine Ring: This step typically involves the cyclization of a suitable precursor, such as a diamine, under acidic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through a nucleophilic substitution reaction, where a methoxyphenyl halide reacts with the piperidine ring.

    Nitration of the Pyrimidine Ring:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the piperidine or pyrimidine rings are replaced by other nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Researchers explore its potential as a therapeutic agent, particularly in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The nitro group can participate in redox reactions, affecting cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar compounds to 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE include:

    2-(3,5-DIMETHYLPIPERIDIN-1-YL)-1-(4-METHOXYPHENYL)ETHANAMINE: This compound shares the piperidine and methoxyphenyl groups but lacks the nitropyrimidine moiety.

    N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE: This compound contains the nitropyrimidine and methoxyphenyl groups but lacks the piperidine ring.

The uniqueness of 2-(3,5-DIMETHYLPIPERIDIN-1-YL)-N4-(4-METHOXYPHENYL)-5-NITROPYRIMIDINE-4,6-DIAMINE lies in its combination of these functional groups, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H24N6O3

Molecular Weight

372.4 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)-4-N-(4-methoxyphenyl)-5-nitropyrimidine-4,6-diamine

InChI

InChI=1S/C18H24N6O3/c1-11-8-12(2)10-23(9-11)18-21-16(19)15(24(25)26)17(22-18)20-13-4-6-14(27-3)7-5-13/h4-7,11-12H,8-10H2,1-3H3,(H3,19,20,21,22)

InChI Key

LTEDIKCJIIGNCF-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C2=NC(=C(C(=N2)NC3=CC=C(C=C3)OC)[N+](=O)[O-])N)C

Origin of Product

United States

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